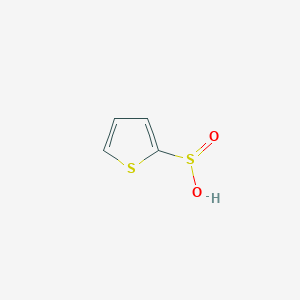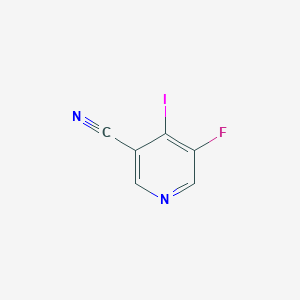
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid is an organic compound with the molecular formula C8H12O4S2 This compound is characterized by the presence of an ethoxycarbonyl group and two methylsulfanyl groups attached to a prop-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid typically involves the reaction of ethyl chloroformate with 3,3-bis(methylsulfanyl)prop-2-enoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent such as dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethoxycarbonyl and methylsulfanyl groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(methylsulfanyl)prop-2-enoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
2-Cyano-3,3-bis(methylsulfanyl)prop-2-enoic acid: Contains a cyano group instead of an ethoxycarbonyl group, which can significantly alter its reactivity and applications.
3-Phenylprop-2-enoic acid: Contains a phenyl group instead of the methylsulfanyl groups, leading to different chemical properties and applications.
Uniqueness
2-Ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid is unique due to the presence of both ethoxycarbonyl and methylsulfanyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H12O4S2 |
|---|---|
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
2-ethoxycarbonyl-3,3-bis(methylsulfanyl)prop-2-enoic acid |
InChI |
InChI=1S/C8H12O4S2/c1-4-12-7(11)5(6(9)10)8(13-2)14-3/h4H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
GRXJQBVAWJCNBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(SC)SC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)

![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13120929.png)






![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)

